6-bromo-N-(2-hydroxypentan-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
6-bromo-N-(2-hydroxypentan-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that features a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(2-hydroxypentan-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Bromination: Introduction of the bromine atom at the 6-position of the triazolopyrimidine ring is usually carried out using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Amidation: The final step involves the formation of the carboxamide group by reacting the brominated triazolopyrimidine with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(2-hydroxypentan-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine atom or to modify the triazolopyrimidine core.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the bromine atom can introduce various functional groups.
Scientific Research Applications
6-bromo-N-(2-hydroxypentan-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: It may serve as a probe to study biological pathways and interactions at the molecular level.
Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-bromo-N-(2-hydroxypentan-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the triazolopyrimidine core play crucial roles in binding to these targets, which may include enzymes, receptors, or nucleic acids. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(2-hydroxypentan-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- 6-fluoro-N-(2-hydroxypentan-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- 6-iodo-N-(2-hydroxypentan-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
The presence of the bromine atom in 6-bromo-N-(2-hydroxypentan-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This can influence its effectiveness in various applications, particularly in medicinal chemistry where specific interactions with biological targets are crucial.
Properties
IUPAC Name |
6-bromo-N-(2-hydroxypentan-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN5O2/c1-3-8(6(2)18)14-10(19)9-15-11-13-4-7(12)5-17(11)16-9/h4-6,8,18H,3H2,1-2H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMWCIIUJMSJLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)NC(=O)C1=NN2C=C(C=NC2=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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